2-クロロ-5-(オキサゾール-4-イル)アニリン

概要

説明

Synthesis Analysis

This chemical is synthesized using various methods, including condensation with 5-Amino-2-chlorobenzoxazole and chlorination of 5-Amino-2-(2-oxo-2-phenylethoxy)benzoxazole in convenient reaction conditions. Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

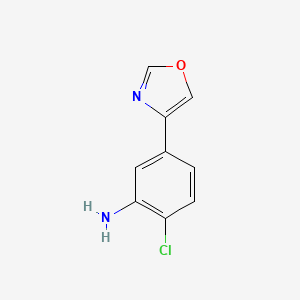

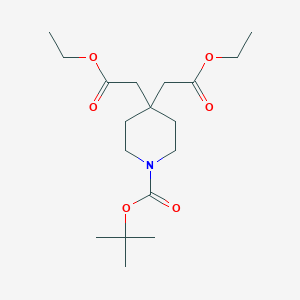

The molecular formula of 2-Chloro-5-(oxazol-4-yl)aniline is C9H7ClN2O . It contains a chloride and oxazole ring. The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis

Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities .Physical and Chemical Properties Analysis

The molecular weight of 2-Chloro-5-(oxazol-4-yl)aniline is 194.6200 g/mol .科学的研究の応用

医薬品研究における抗癌剤

オキサゾール誘導体は、2-クロロ-5-(オキサゾール-4-イル)アニリンのような化合物を含め、抗癌剤としての可能性について研究されています。オキサゾールの構造は、様々な生物学的標的と相互作用することが知られており、これは新しい抗癌剤の設計に活用できます。 例えば、MTTアッセイは、ミトコンドリア酵素活性を測定することで、このような化合物の癌細胞増殖阻害効果を評価するために一般的に使用される方法です .

アミロイド線維の阻害

一部のオキサゾール誘導体は、トランスサイレチン(TTR)アミロイド線維の阻害剤として合成され、評価されてきました。TTRアミロイド線維は、特定の種類のアミロイドーシスに関連しています。 この用途は、タンパク質の誤った折り畳みと凝集によって引き起こされる疾患の治療法の開発において特に重要です .

生体等価性

オキサゾール環は、その生体等価性で知られており、医薬品化学において貴重な成分です。 オキサゾール環は、生物系における他の官能基の挙動を模倣することができ、そのため、改善された効力と安全性プロファイルを備えた新薬の開発の基礎を提供します .

合成方法

2-クロロ-5-(オキサゾール-4-イル)アニリンのような化合物を生成するための合成方法は、科学研究において重要です。 これらの方法は、便利な反応条件下で化合物を製造することを可能にし、その後、さまざまな分野のさまざまな用途で使用することができます.

作用機序

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Safety and Hazards

When handling 2-Chloro-5-(oxazol-4-yl)aniline, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool and well-ventilated place. Keep container tightly closed .

将来の方向性

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

生化学分析

Biochemical Properties

2-Chloro-5-(oxazol-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 2-Chloro-5-(oxazol-4-yl)aniline and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .

Cellular Effects

The effects of 2-Chloro-5-(oxazol-4-yl)aniline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, 2-Chloro-5-(oxazol-4-yl)aniline affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the balance of metabolic intermediates and energy production .

Molecular Mechanism

At the molecular level, 2-Chloro-5-(oxazol-4-yl)aniline exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and altering the metabolic pathways they regulate. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the biochemical and cellular effects of 2-Chloro-5-(oxazol-4-yl)aniline .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-(oxazol-4-yl)aniline change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-(oxazol-4-yl)aniline is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites with distinct biochemical properties, which may contribute to the observed long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-(oxazol-4-yl)aniline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, 2-Chloro-5-(oxazol-4-yl)aniline can induce toxic effects, such as oxidative stress, apoptosis, and tissue damage. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure .

Metabolic Pathways

2-Chloro-5-(oxazol-4-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, this compound affects the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes, thereby influencing the overall metabolic flux and the levels of metabolic intermediates .

Transport and Distribution

The transport and distribution of 2-Chloro-5-(oxazol-4-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 2-Chloro-5-(oxazol-4-yl)aniline may be transported into the mitochondria, where it can exert its effects on mitochondrial metabolism and energy production .

Subcellular Localization

The subcellular localization of 2-Chloro-5-(oxazol-4-yl)aniline is crucial for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 2-Chloro-5-(oxazol-4-yl)aniline may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

特性

IUPAC Name |

2-chloro-5-(1,3-oxazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHUMIQVBWOTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739218 | |

| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916051-61-1 | |

| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)